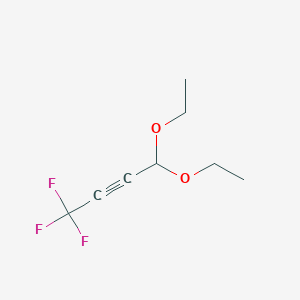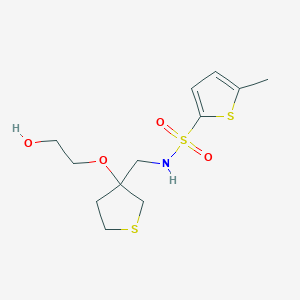![molecular formula C14H10ClFN4O3 B3009621 (3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide CAS No. 1465371-31-6](/img/structure/B3009621.png)
(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical compounds are typically described by their molecular formula, structure, and properties. The molecular formula tells you which atoms are present in the compound and in what proportions. The structure shows how these atoms are connected .
Synthesis Analysis
The synthesis of a chemical compound refers to the process by which the compound is made. This often involves a series of chemical reactions, with each step being carefully controlled to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the structure of a molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying the changes that occur when a compound undergoes a chemical reaction. This can involve studying the rate of the reaction, the products formed, and the conditions that affect the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility, reactivity, and stability. These properties can be determined through a variety of laboratory tests .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Neurokinin-1 Receptor Antagonists : One study describes the synthesis of a water-soluble neurokinin-1 (NK1) receptor antagonist, highlighting its potential utility in treating conditions like emesis and depression. This class of compounds, due to their receptor affinity, can provide insights into the design of similar molecules with improved solubility and bioavailability for clinical applications (Harrison et al., 2001).
Anti-viral Activities : Research on the synthesis of heterocyclic compounds has demonstrated promising antiviral activities, particularly against the H5N1 virus. This indicates the potential for structurally related compounds to be explored for antiviral properties, offering a pathway for the development of new antiviral drugs (Flefel et al., 2014).
Anticancer Agents : The design, synthesis, and evaluation of pyrazole derivatives for their cytotoxicity against cancer cells reveal the therapeutic potential of such compounds. This area of research is crucial for developing novel anticancer drugs with specific molecular targets, suggesting a possible application for structurally related compounds in oncology (Alam et al., 2016).
Potential Therapeutic Uses
Fluorescence Switching for Imaging : A study on polymethine dyes for reversible electrochemical fluorescence switching in the near-infrared (NIR) region highlights applications in bioimaging and sensors. Such compounds could be used for developing advanced diagnostic tools with applications in medical imaging (Seo et al., 2014).
Radiotracer Synthesis for PET Imaging : The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates its utility as a radiotracer for studying CB1 cannabinoid receptors using positron emission tomography (PET). This application is essential for non-invasive imaging techniques to study brain function and disorders (Katoch-Rouse & Horti, 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O3/c15-12-7-10(1-3-13(12)16)19(9-17)6-5-18-8-11(20(22)23)2-4-14(18)21/h1-4,7-8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMRAPMUWDUMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCN2C=C(C=CC2=O)[N+](=O)[O-])C#N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

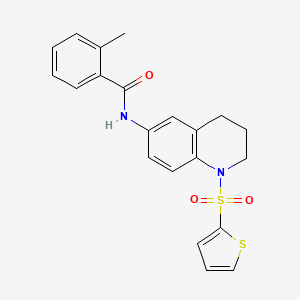
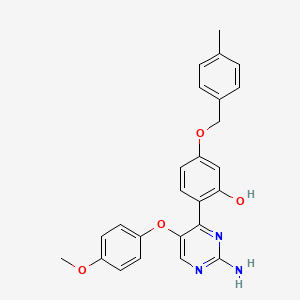
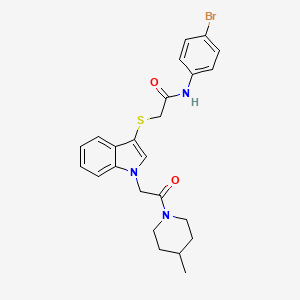
![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)

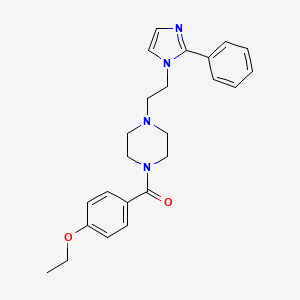
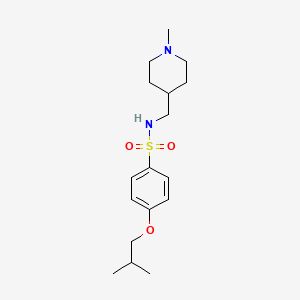
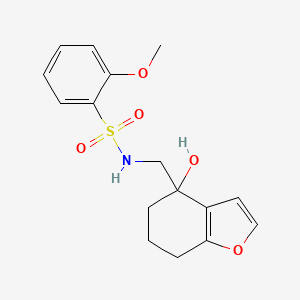
![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)

